5-oxo-N-(pyridin-4-ylmethyl)-1,4-thiazepane-3-carboxamide
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Overview
Description
5-oxo-N-(pyridin-4-ylmethyl)-1,4-thiazepane-3-carboxamide is a heterocyclic compound that features a thiazepane ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-(pyridin-4-ylmethyl)-1,4-thiazepane-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a thiazepane precursor in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as 1,4-dioxane, with the addition of a base like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and can significantly reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-oxo-N-(pyridin-4-ylmethyl)-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazepane derivatives with altered functional groups .
Scientific Research Applications
5-oxo-N-(pyridin-4-ylmethyl)-1,4-thiazepane-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-oxo-N-(pyridin-4-ylmethyl)-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-oxo-1-(pyridin-4-ylmethyl)pyrrolidine-3-carboxylic acid
- 5-oxo-N,1-diphenyl-2,5-dihydro-1H-pyrazole-3-carboxamide
- 7-hydroxy-4-isopropyl-2-methyl-5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-2H-pyrazolo[4,3-b]pyridine-6-carboxamide
Uniqueness
What sets 5-oxo-N-(pyridin-4-ylmethyl)-1,4-thiazepane-3-carboxamide apart from similar compounds is its unique thiazepane ring structure, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-oxo-N-(pyridin-4-ylmethyl)-1,4-thiazepane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c16-11-3-6-18-8-10(15-11)12(17)14-7-9-1-4-13-5-2-9/h1-2,4-5,10H,3,6-8H2,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVGHLOVIJNGMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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